5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the phenyl ring, and the cyano group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The bromine atom is a good leaving group, so it could undergo nucleophilic aromatic substitution reactions. The cyano group could react with nucleophiles, and the triazole ring might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and possibly its boiling and melting points. The cyano group might contribute to the compound’s polarity .Scientific Research Applications
- Researchers have synthesized and evaluated 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile analogs for their anticancer potential . These compounds were tested against a panel of 58 cancer cell lines, and some demonstrated significant activity. For instance, compound 4e showed promising inhibition against the CNS cancer cell line SNB-75.
- Derived from a pyrazole backbone, 5-(3-bromophenyl)-1H-pyrazole (anle138b) and its derivatives labeled with carbon-11 (11C) are being explored as PET imaging agents for α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson’s .
- The metabolite characterization of 5-(3-bromophenyl)-1H-pyrazole (heliamine) revealed a demethylated metabolite (M1-A/M1-B) with specific mass peaks. This information aids in understanding its pharmacokinetics .
Anticancer Activity
PET Imaging of α-Synuclein Aggregates
Metabolite Characterization
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of “5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile” could go in many directions, depending on its properties and effects. It could be explored as a potential pharmaceutical compound, a building block in organic synthesis, or even a material in various industrial applications .
properties
IUPAC Name |
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELMUXYSPFQBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.